molecular formula C8H14OS B13084941 3-Methoxyspiro[3.3]heptane-1-thiol

3-Methoxyspiro[3.3]heptane-1-thiol

Cat. No.: B13084941
M. Wt: 158.26 g/mol
InChI Key: OETWGNBMBAGKPS-UHFFFAOYSA-N
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Description

3-Methoxyspiro[33]heptane-1-thiol is an organic compound with the molecular formula C8H14OS It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom The compound features a methoxy group (-OCH3) and a thiol group (-SH) attached to the spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyspiro[3.3]heptane-1-thiol typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and thiol groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a nucleophile can lead to the formation of the spirocyclic structure. Subsequent functionalization steps introduce the methoxy and thiol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions, purification steps such as distillation or chromatography, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyspiro[3.3]heptane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified spirocyclic compounds with altered functional groups.

    Substitution: Derivatives with different substituents replacing the methoxy or thiol groups.

Scientific Research Applications

3-Methoxyspiro[3.3]heptane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and reactivity. The spirocyclic structure provides a rigid framework that can interact with specific molecular sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of a thiol group.

    1-Azaspiro[3.3]heptane:

Uniqueness

3-Methoxyspiro[3.3]heptane-1-thiol is unique due to the presence of both methoxy and thiol groups on the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-methoxyspiro[3.3]heptane-3-thiol

InChI

InChI=1S/C8H14OS/c1-9-6-5-7(10)8(6)3-2-4-8/h6-7,10H,2-5H2,1H3

InChI Key

OETWGNBMBAGKPS-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C12CCC2)S

Origin of Product

United States

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